

## Zosuquidar (LY335979): A Technical Guide to a Third-Generation P-glycoprotein Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Zosuquidar** (LY335979) is a potent and highly selective third-generation inhibitor of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer.[1] By competitively binding to P-gp, **zosuquidar** blocks the efflux of a wide range of chemotherapeutic agents, thereby restoring their intracellular concentrations and overcoming resistance.[1][2] This technical guide provides a comprehensive overview of **zosuquidar**, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows. Although clinical trials did not lead to its approval for widespread use, **zosuquidar** remains a valuable tool in preclinical research for studying P-gp-mediated resistance.[2][3]

## **Core Properties of Zosuquidar (LY335979)**

**Zosuquidar** is a difluorocyclopropyl quinoline derivative with the following chemical properties:



| Property          | Value                    | Reference |
|-------------------|--------------------------|-----------|
| Molecular Formula | C32H31F2N3O2·3HCl        |           |
| Molecular Weight  | 636.99 g/mol             |           |
| CAS Number        | 167465-36-3              |           |
| Purity            | ≥97%                     |           |
| Solubility        | Soluble to 50 mM in DMSO |           |
| Storage           | Store at -20°C           |           |

## **Mechanism of Action**

**Zosuquidar** functions as a competitive inhibitor of P-glycoprotein. It binds with high affinity to the transporter, preventing the binding and subsequent ATP-dependent efflux of chemotherapeutic drugs.[1][4] This leads to an increased intracellular accumulation of the anticancer agents in multidrug-resistant cells, thereby restoring their cytotoxic effects.[4] **Zosuquidar** is noted for its high specificity for P-gp, with minimal inhibition of other ABC transporters like multidrug resistance-associated proteins (MRP) 1 and 2, or breast cancer resistance protein (BCRP) at therapeutic concentrations.[3][5]





Click to download full resolution via product page

Caption: Mechanism of Zosuquidar in overcoming P-gp mediated multidrug resistance.

## Quantitative Data In Vitro Potency and Selectivity



| Parameter                        | Value                                                      | Cell Line/Assay<br>Condition              | Reference |
|----------------------------------|------------------------------------------------------------|-------------------------------------------|-----------|
| P-gp Inhibition                  |                                                            |                                           |           |
| Ki                               | 59 nM                                                      | Cell-free assay                           | [6][7][8] |
| K∍                               | 79 nM                                                      |                                           | _         |
| IC50 (P-gp)                      | Nanomolar range<br>(substrate and cell<br>model dependent) | [3]                                       |           |
| Cytotoxicity (as a single agent) |                                                            |                                           |           |
| IC50                             | 6 - 16 μΜ                                                  | Various drug-sensitive and MDR cell lines | [6]       |
| Inhibition of other transporters |                                                            |                                           |           |
| OATP1A2 IC50                     | 6.7 μM                                                     | [3]                                       | _         |
| OCT1 IC50                        | 7.5 ± 3.7 μM                                               | HEK293 cells overexpressing OCT1          | [3]       |
| OCT2 Inhibition                  | Only at 50 μM                                              | HEK293 cells overexpressing OCT2          | [3]       |
| OCT3 Inhibition                  | Only at 50 μM                                              | HEK293 cells overexpressing OCT3          | [3]       |

## **Clinical Trial Data (Phase I)**

Oral Administration in Combination with Doxorubicin[5][9]



| Parameter                              | Value                                                              |
|----------------------------------------|--------------------------------------------------------------------|
| Patient Population                     | Advanced nonhematological malignancies                             |
| Number of Patients                     | 38                                                                 |
| Zosuquidar Dosing                      | Oral, every 12 hours for 4 days                                    |
| Maximum Tolerated Dose (MTD)           | 300 mg/m²                                                          |
| Dose-Limiting Toxicity (DLT)           | Neurotoxicity (cerebellar dysfunction, hallucinations, palinopsia) |
| Effect on Doxorubicin Pharmacokinetics | Minimal                                                            |

#### Intravenous Administration in Combination with Doxorubicin[10][11]

| Parameter                              | Value                                                                                          |
|----------------------------------------|------------------------------------------------------------------------------------------------|
| Patient Population                     | Advanced malignancies                                                                          |
| Number of Patients                     | 40                                                                                             |
| Zosuquidar Dosing                      | Continuous IV infusion over 48 hours                                                           |
| Maximal Administered Dose              | 640 mg/m <sup>2</sup>                                                                          |
| Dose-Limiting Toxicity (DLT)           | None observed                                                                                  |
| Effect on Doxorubicin Pharmacokinetics | Modest decrease in clearance (17-22%) and increase in AUC (15-25%) at zosuquidar doses >500 mg |

# Experimental Protocols P-glycoprotein ATPase Activity Assay

This assay measures the P-gp-mediated ATP hydrolysis, which is stimulated by P-gp substrates and inhibited by its modulators.





Click to download full resolution via product page

**Caption:** Workflow for P-gp ATPase Activity Assay.

#### Methodology:[6]

- Membrane Preparation: Isolate plasma membranes from P-gp overexpressing cells (e.g., CEM/VLB<sub>100</sub>).
- Reaction Mixture: In a 96-well plate, incubate 8-10 µg of membrane protein in a total volume of 100 µL of buffer containing 5 mM sodium azide, 1 mM ouabain, 1 mM EGTA, 3 mM ATP, and an ATP regenerating system (5 mM phosphoenolpyruvate and 3.6 units/mL pyruvate kinase).
- Inhibitor Addition: Add varying concentrations of zosuquidar. Include a control with 1 mM sodium vanadate to determine the P-gp-specific ATPase activity.
- Incubation: Incubate the plate for 90 minutes at 37°C.
- Phosphate Detection: Add a detection solution to measure the amount of inorganic phosphate liberated from ATP hydrolysis.
- Data Analysis: Read the absorbance at 690 nm. P-gp ATPase activity is defined as the vanadate-sensitive portion of the total ATPase activity.

## **Rhodamine 123 Efflux Assay (Flow Cytometry)**

This functional assay measures the ability of **zosuquidar** to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from cancer cells.



#### Methodology:[12]

- Cell Preparation: Prepare a single-cell suspension of P-gp expressing cells (e.g., from a patient's bone marrow aspirate in AML studies).
- Antibody Staining: Stain the myeloblasts with phycoerythrin-conjugated antibodies against leukemia-associated antigens (e.g., CD34, CD117, CD33, or HLA-DR) to gate the cell population of interest.
- Rhodamine 123 Loading: Incubate the mononuclear cells with 40 μM rhodamine 123 for 45 minutes at room temperature to allow for maximal uptake.
- Efflux and Inhibition: Wash the cells and resuspend them in a rhodamine-free medium with and without **zosuquidar**. Incubate to allow for P-gp-mediated efflux.
- Flow Cytometry: Analyze the cells using a flow cytometer. Increased rhodamine 123
  fluorescence in the zosuquidar-treated cells compared to the untreated cells indicates
  inhibition of P-gp function.

## **Cytotoxicity Assay**

This assay determines the ability of **zosuquidar** to sensitize multidrug-resistant cancer cells to chemotherapeutic agents.

#### Methodology:[3][7]

- Cell Seeding: Seed drug-sensitive and multidrug-resistant (P-gp overexpressing) cell lines in 96-well plates.
- Drug Treatment: Treat the cells with a range of concentrations of a chemotherapeutic agent (e.g., doxorubicin, paclitaxel) in the presence or absence of a fixed, non-toxic concentration of **zosuquidar** (e.g., 0.3 μM).
- Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
- Viability Assessment: Determine cell viability using a standard method such as MTT assay or by measuring the release of lactate dehydrogenase (LDH) from damaged cells.



Data Analysis: Calculate the IC₅₀ values for the chemotherapeutic agent with and without zosuquidar. A significant decrease in the IC₅₀ in the presence of zosuquidar indicates reversal of resistance.

## Conclusion

**Zosuquidar** (LY335979) is a well-characterized, potent, and specific inhibitor of P-glycoprotein. While its clinical development was discontinued, it remains an invaluable research tool for investigating the mechanisms of multidrug resistance and for the preclinical evaluation of novel strategies to overcome it. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of oncology and pharmacokinetics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. Zosuquidar Wikipedia [en.wikipedia.org]
- 3. The "specific" P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters PMC [pmc.ncbi.nlm.nih.gov]
- 4. GlyTouCan:G06891UD | C32H31F2N3O2 | CID 3036703 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A phase I trial of a potent P-glycoprotein inhibitor, Zosuquidar.3HCl trihydrochloride (LY335979), administered orally in combination with doxorubicin in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. aacrjournals.org [aacrjournals.org]
- 11. A Phase I trial of a potent P-glycoprotein inhibitor, zosuquidar trihydrochloride (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [Zosuquidar (LY335979): A Technical Guide to a Third-Generation P-glycoprotein Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1143077#what-is-zosuquidar-ly335979]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com